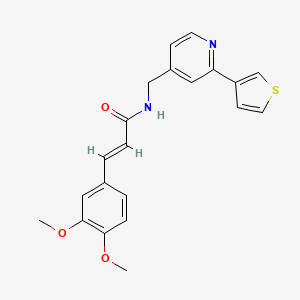

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide

Description

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide is a synthetic acrylamide derivative characterized by a conjugated (E)-configured α,β-unsaturated carbonyl system. Its structure comprises a 3,4-dimethoxyphenyl moiety linked to an acrylamide backbone, with the amide nitrogen substituted by a 2-(thiophen-3-yl)pyridin-4-ylmethyl group.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-25-19-5-3-15(12-20(19)26-2)4-6-21(24)23-13-16-7-9-22-18(11-16)17-8-10-27-14-17/h3-12,14H,13H2,1-2H3,(H,23,24)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWKPTRMLAHFPS-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the acrylamide moiety, followed by the introduction of the 3,4-dimethoxyphenyl group and the thiophen-3-yl-pyridin-4-yl moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or diseases.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its thiophene-pyridine hybrid substituent, distinguishing it from structurally related acrylamides. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison with Analogous Acrylamide Derivatives

Structural and Functional Insights

Backbone and Substitution Patterns: The target compound shares the 3,4-dimethoxyphenyl acrylamide core with analogs like 3b and 5q, which are associated with enzyme inhibition (e.g., AChE) . Unlike 10c, which features a catechol group, the target compound’s dimethoxyphenyl group reduces polarity, possibly improving membrane permeability .

Biological Activity Trends: Antioxidant Potential: Curcumin analogs with dimethoxyphenyl groups (e.g., 3e in ) exhibit strong free radical scavenging, suggesting the target compound may share this trait . Enzyme Inhibition: The indole-ethyl analog 5q inhibits AChE (IC₅₀ = 11.51 μM), while thiophene-containing compounds (e.g., in ) show antifungal activity. The target compound’s thiophene moiety could similarly enhance antifungal efficacy . Taste Modulation: Phenethyl-substituted analogs like Amide 1 modify umami/kokumi taste, implying the target’s pyridine-thiophene group might interact with taste receptors, though this remains speculative .

Synthetic and Analytical Comparisons :

- Synthesis of analogs typically involves coupling α,β-unsaturated acids with amines via EDCI/HOBt activation (e.g., ). The target compound likely follows a similar route, with 2-(thiophen-3-yl)pyridin-4-ylmethylamine as the nucleophile .

- Spectral data for 3b (ESI/MS m/z: 285.2) and 10c (HR-ESI-MS: 342.13415) provide benchmarks; the target compound’s molecular weight (~410–430 g/mol) would differ due to the thiophene-pyridine substituent .

Research Implications and Gaps

Future studies should prioritize:

- Activity Screening : Antifungal, antioxidant, and enzyme inhibition assays to validate inferred bioactivities.

- Structure-Activity Relationship (SAR) : Systematic comparison of thiophene-pyridine vs. other substituents on potency and selectivity.

- Synthetic Optimization : Improving yield and purity via modified coupling conditions (e.g., microwave-assisted synthesis).

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a unique structure characterized by a dimethoxyphenyl group and a pyridine moiety connected through an acrylamide functional group . This configuration is believed to contribute to its biological activities, including anti-inflammatory and analgesic effects.

| Structural Features | Description |

|---|---|

| Common Name | This compound |

| CAS Number | 1706491-38-4 |

| Molecular Formula | CHNOS |

| Molecular Weight | 380.5 g/mol |

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits promising anti-inflammatory and analgesic properties. The mechanism of action is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors that modulate cellular signaling pathways. These activities are essential for the development of therapeutic agents aimed at treating inflammatory conditions and pain management.

Interaction Studies

Interaction studies have focused on the compound's ability to bind with various receptors or enzymes. The presence of multiple functional groups enhances its potential for engaging in various interactions, including hydrogen bonding and π-π stacking, which are crucial for modulating biological activity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds or derivatives that share structural features with this compound:

- Antimicrobial Activity : A series of derivatives related to thiophene structures have been investigated for their antimicrobial properties. For instance, compounds demonstrated significant activity against pathogens such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. These derivatives also showed noncytotoxicity with IC50 values greater than 60 μM .

- Mechanism of Action Studies : Research has indicated that derivatives can inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, suggesting a potential pathway for therapeutic applications in bacterial infections .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide with high yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, including coupling of the acrylamide backbone with substituted aromatic moieties. Key steps include:

- Nucleophilic substitution : Reacting thiophene-3-carboxaldehyde with pyridine derivatives to form the pyridin-4-ylmethyl group .

- Acrylation : Using acryloyl chloride or α-bromoacrylic acid under basic conditions (e.g., EDCI in DMF) to introduce the acrylamide group .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) and HPLC for isolating stereoisomers and ensuring >95% purity .

- Optimization : Adjust reaction temperature (0–60°C), solvent polarity, and catalyst choice to mitigate steric hindrance from the dimethoxyphenyl and thiophene groups .

Q. How is the stereochemical configuration (E/Z) of the acrylamide double bond confirmed?

- Analytical Techniques :

- ¹H NMR : Coupling constants (J = 12–16 Hz for trans configuration) and NOE experiments differentiate E/Z isomers .

- HPLC with chiral columns : Resolves enantiomers using mobile phases like methanol/water with 0.1% trifluoroacetic acid .

- X-ray crystallography : Provides definitive confirmation of the (E)-configuration by analyzing dihedral angles .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Comparative Analysis :

- Structural analogs : Compare with derivatives like (E)-3-(thiophen-2-yl)-N-(pyrimidin-2-yl)acrylamide to identify substituent-specific effects (e.g., 3,4-dimethoxy groups enhance lipophilicity but reduce aqueous solubility) .

- Assay conditions : Variability in IC₅₀ values may arise from differences in cell lines (e.g., HEK-293 vs. HeLa) or incubation times .

Q. How can experimental design be optimized to study structure-activity relationships (SAR) for this compound?

- Key Parameters :

- Scaffold modifications : Synthesize derivatives with varied substituents (e.g., replacing thiophene with furan or altering methoxy positions) to assess electronic/steric effects .

- High-throughput screening : Use automated platforms to test activity against panels of enzymes (e.g., cytochrome P450) or cancer cell lines .

- Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and account for solvent interference (e.g., DMSO < 0.1% v/v) .

Q. What are the stability challenges for this compound under physiological conditions, and how are they addressed?

- Degradation Pathways :

- Hydrolysis : The acrylamide bond is prone to cleavage at pH > 7.5; stability studies in PBS (pH 7.4) with LC-MS monitoring are critical .

- Oxidation : Thiophene and dimethoxyphenyl groups may oxidize; use antioxidants (e.g., ascorbic acid) in formulation .

- Stabilization Strategies : Encapsulation in PEGylated liposomes or cyclodextrin complexes improves half-life in serum .

Data Contradiction Analysis

Q. Why do some studies report potent enzyme inhibition while others show negligible activity for this compound?

- Hypotheses :

- Conformational flexibility : The pyridin-4-ylmethyl group may adopt multiple orientations, affecting target binding .

- Metabolite interference : In vivo studies may detect inactive metabolites (e.g., demethylated derivatives) not present in purified enzyme assays .

- Resolution :

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to isolate direct interactions .

- Metabolite profiling : Use LC-HRMS to identify degradation products in biological matrices .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.